molecular formula C16H23NO5 B1458824 Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate CAS No. 1189373-23-6

Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate

Cat. No. B1458824
M. Wt: 309.36 g/mol
InChI Key: LEEAEXPXDRQMIO-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate is a chemical compound with the CAS Number: 1189373-23-6 . It has a linear formula of C16H23NO5 and a molecular weight of 309.37 .


Molecular Structure Analysis

The molecular structure of Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate is represented by the linear formula C16H23NO5 . The exact structural diagram is not provided in the search results.

Safety And Hazards

The specific safety and hazard information for Dimethyl 3,3’-((4-methoxybenzyl)azanediyl)dipropanoate is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 3-[(3-methoxy-3-oxopropyl)-[(4-methoxyphenyl)methyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-20-14-6-4-13(5-7-14)12-17(10-8-15(18)21-2)11-9-16(19)22-3/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEAEXPXDRQMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(CCC(=O)OC)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 3,3'-((4-methoxybenzyl)azanediyl)dipropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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